

3,5-Dimethoxybenzonitrile as a building block in organic synthesis

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Compound of Interest

Compound Name: 3,5-Dimethoxybenzonitrile

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An In-depth Technical Guide to **3,5-Dimethoxybenzonitrile** as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzonitrile is a highly versatile aromatic compound that serves as a crucial building block in modern organic synthesis. Its molecular architecture, characterized by a nitrile functional group and two electron-donating methoxy groups positioned meta to each other on a benzene ring, provides a unique combination of reactivity and structural properties. This makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile group offers a gateway to diverse functionalities such as amines, carboxylic acids, and ketones, while the methoxy-activated ring is amenable to further substitution. This guide provides a comprehensive overview of its properties, reactivity, and applications, complete with experimental protocols and data to support its use in research and development.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the application of any chemical building block. The physical and spectroscopic properties of **3,5-Dimethoxybenzonitrile** are summarized below.

Physical and Chemical Properties

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₉ H ₉ NO ₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | |
| CAS Number | 19179-31-8 | [1][3] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 87-89 °C | |
| Purity | ≥ 99% (HPLC) | [1] |
| InChI Key | NVTHWSJNXVDIKR- UHFFFAOYSA-N | [4] |
| SMILES String | COc1cc(OC)cc(c1)C#N | |

Spectroscopic Data

While specific spectra for **3,5-Dimethoxybenzonitrile** were not found in the search results, the data for the closely related and synthetically accessible 3,5-Dimethoxybenzaldehyde and 3,5-Dimethoxybenzoic acid provide a strong basis for characterizing derivatives. The expected spectral features for the nitrile are inferred from general principles and data for analogous structures.

Table 2: Representative ¹H NMR Spectroscopic Data (Derivative: 3,5-Dimethoxybenzyl alcohol)

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|---------------------------------|---------------|-------------|---------------------------------|-----------|
| 6.53 | d, J = 2.2 Hz | 2H | Aromatic (H-2, H-6) | [5] |
| 6.40 | t, J = 2.2 Hz | 1H | Aromatic (H-4) | [5] |
| 4.65 | s | 2H | Methylene (-CH ₂ OH) | [5] |
| 3.80 | s | 6H | Methoxy (-OCH ₃) | [5] |
| 1.95 | br s | 1H | Hydroxyl (-OH) | [5] |

Table 3: Representative ¹³C NMR Spectroscopic Data (Derivative: 3,5-Dimethoxybenzyl alcohol)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment | Reference |
|---------------------------------|---------------------------------|-----------|
| 161.0 | Aromatic (C-3, C-5) | [5] |
| 143.5 | Aromatic (C-1) | [5] |
| 105.1 | Aromatic (C-2, C-6) | [5] |
| 99.3 | Aromatic (C-4) | [5] |
| 65.4 | Methylene (-CH ₂ OH) | [5] |
| 55.3 | Methoxy (-OCH ₃) | [5] |

Table 4: Representative Infrared (IR) Spectroscopy Data (Derivative: 3,5-Dimethoxybenzaldehyde)

| Wavenumber (cm ⁻¹) | Intensity | Assignment | Reference |
|--------------------------------|-----------|--------------------------------------|-----------|
| ~2900 | Strong | C-H Stretch (aromatic and aliphatic) | [6] |
| ~1700 | Strong | C=O Stretch (aldehyde) | [6] |
| ~1600 | Strong | C=C Stretch (aromatic ring) | [6] |

Reactivity and Synthetic Applications

3,5-Dimethoxybenzonitrile's utility stems from the reactivity of its nitrile group and the activated aromatic ring. These sites allow for a variety of transformations to build molecular complexity.

Transformations of the Nitrile Group

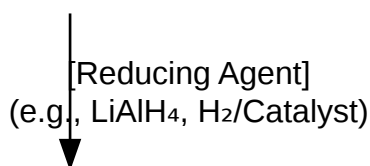
The nitrile functionality is a versatile precursor to several important functional groups.

1. Reduction to 3,5-Dimethoxybenzylamine

The reduction of the nitrile to a primary amine is a fundamental transformation, providing a key building block for amides, sulfonamides, and heterocyclic systems.

Reduction of Nitrile to Primary Amine

3,5-Dimethoxybenzonitrile



3,5-Dimethoxybenzylamine

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Caption: General scheme for the reduction of **3,5-Dimethoxybenzonitrile**.

Experimental Protocol: Reduction using Lithium Aluminium Hydride (LiAlH₄) (Representative)

This protocol is adapted from the general procedure for reducing nitriles.

- Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon) is charged with a suspension of LiAlH₄ (1.2 eq.) in anhydrous diethyl ether or THF.
- Addition: A solution of **3,5-Dimethoxybenzonitrile** (1.0 eq.) in the same anhydrous solvent is added dropwise to the stirred suspension at 0 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

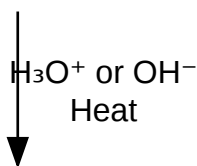
- Isolation: The resulting solid is filtered off and washed thoroughly with ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,5-dimethoxybenzylamine, which can be further purified by distillation or chromatography.

2. Hydrolysis to 3,5-Dimethoxybenzoic Acid

Hydrolysis of the nitrile group provides the corresponding carboxylic acid, a common precursor for esters, amides, and acid chlorides.

Hydrolysis of Nitrile to Carboxylic Acid

3,5-Dimethoxybenzonitrile



3,5-Dimethoxybenzoic Acid

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Caption: General scheme for the hydrolysis of **3,5-Dimethoxybenzonitrile**.

Experimental Protocol: Acid-Catalyzed Hydrolysis (Representative)

- Setup: **3,5-Dimethoxybenzonitrile** is added to a mixture of concentrated sulfuric acid and water in a round-bottom flask equipped with a reflux condenser.
- Reaction: The mixture is heated to reflux and stirred vigorously for several hours. The reaction progress is monitored by TLC.

- Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
- Purification: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. The crude 3,5-dimethoxybenzoic acid can be purified by recrystallization from a suitable solvent like ethanol/water.^[5]

Role in the Synthesis of Bioactive Compounds and Materials

3,5-Dimethoxybenzonitrile is a valuable intermediate in the creation of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.^[1]

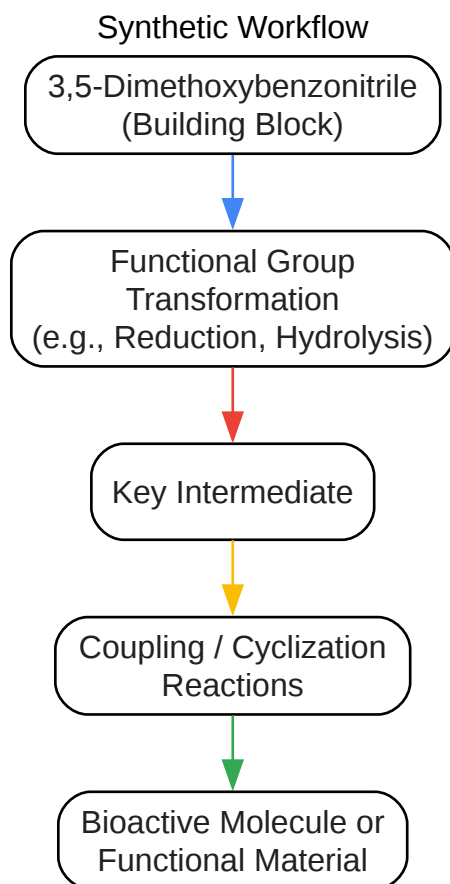
Pharmaceutical and Agrochemical Synthesis

The 3,5-dimethoxyphenyl motif is a common feature in many biologically active compounds. The nitrile serves as a convenient handle to introduce other functionalities required for biological activity. Its derivatives are key intermediates in the synthesis of anti-inflammatory and analgesic drugs.^[7] The enhanced solubility and reactivity conferred by the methoxy groups make it an attractive starting material for drug discovery programs.^[1]

Materials Science Applications

Beyond life sciences, **3,5-Dimethoxybenzonitrile** is explored for its potential in materials science. Its favorable electronic properties make it a candidate for the development of organic electronic devices, such as organic semiconductors and light-emitting diodes (LEDs).^[1]

The general workflow from this building block to a final product is illustrated below.



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Caption: From building block to high-value product.

Safety and Handling

Proper handling of **3,5-Dimethoxybenzonitrile** is essential in a laboratory setting. The compound is classified as harmful and an irritant.

| Hazard Class | Classification | Reference |
|--------------------------------|---------------------------------------|-----------|
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | |
| Skin Irritation | Category 2 | |
| Eye Irritation | Category 2 | |
| Specific Target Organ Toxicity | Category 3 (Respiratory system) | |

Precautionary Measures:

- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.[8] Wash hands thoroughly after handling.[8]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a dust mask (type N95 or equivalent).
- Storage: Store in a cool, dry, well-ventilated place at 0 - 8 °C.[1] Keep the container tightly closed.[9]
- In case of exposure:
 - Skin: Wash off with plenty of soap and water. If irritation occurs, get medical advice.[8]
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
 - Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[8]
 - Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[9]

Conclusion

3,5-Dimethoxybenzonitrile stands out as a pivotal building block in organic synthesis. Its defined structure, coupled with the versatile reactivity of the nitrile group and the activated aromatic ring, provides chemists with a reliable and efficient starting point for constructing

complex molecular architectures. From developing novel therapeutic agents to designing next-generation organic materials, the applications of this compound are extensive and continue to expand, underscoring its importance for professionals in the chemical sciences.

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